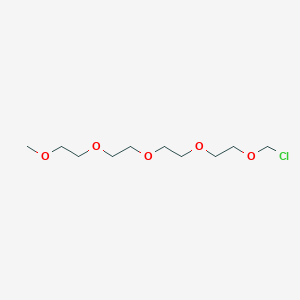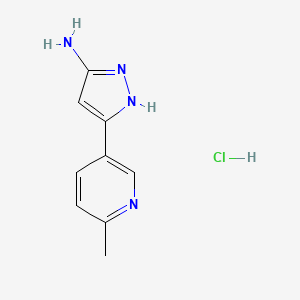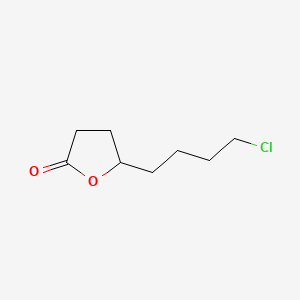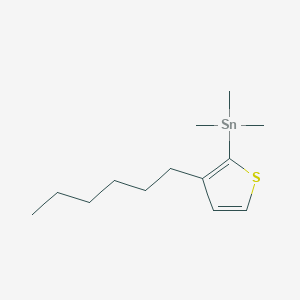
(3-Hexyl-2-thienyl)trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hexyl-2-thienyl)trimethylstannane is an organotin compound with the molecular formula C13H24SSn. It is a derivative of thiophene, where a hexyl group is attached to the third carbon of the thiophene ring, and a trimethylstannyl group is attached to the second carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexyl-2-thienyl)trimethylstannane typically involves the reaction of 3-hexylthiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
3-Hexylthiophene+Trimethyltin chloride→this compound+Sodium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Hexyl-2-thienyl)trimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and organohalides are typically employed in Stille coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Hexyl-2-thienyl)trimethylstannane is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the field of organic electronics for the development of conductive polymers and materials.
Biology and Medicine
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds .
Mecanismo De Acción
The mechanism of action of (3-Hexyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The thiophene ring can also undergo oxidation and coupling reactions, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hexyl-2-thienyl)trimethylstannane
- (3-Hexyl-2-thienyl)triethylstannane
- (3-Hexyl-2-thienyl)triphenylstannane
Uniqueness
(3-Hexyl-2-thienyl)trimethylstannane is unique due to the specific positioning of the hexyl and trimethylstannyl groups on the thiophene ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the trimethylstannyl group enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H24SSn |
|---|---|
Peso molecular |
331.1 g/mol |
Nombre IUPAC |
(3-hexylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;;;;/h7-8H,2-6H2,1H3;3*1H3; |
Clave InChI |
VICPXQBDZGOMDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



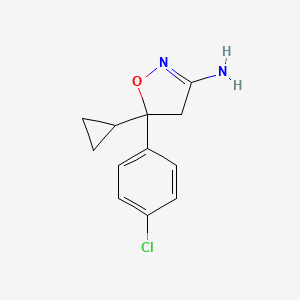
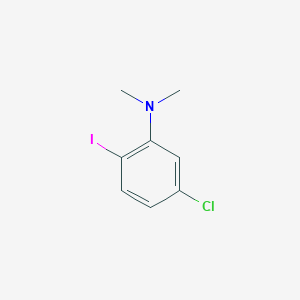
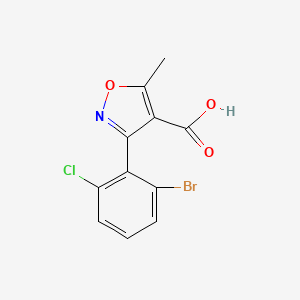
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)
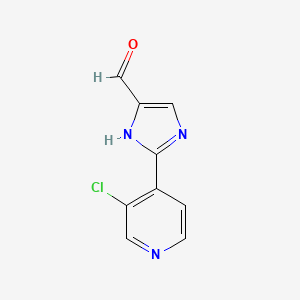
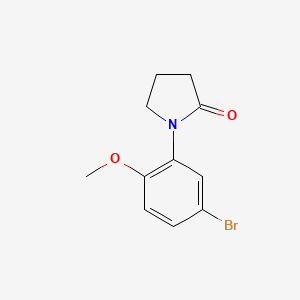

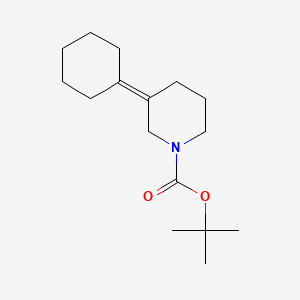
![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
